molecular formula C21H20ClN3O3 B1201830 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B1201830
M. Wt: 397.9 g/mol
InChI Key: LGWWGJBLIPVTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and various aldehydes or ketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts.

    Cyclization reactions: Often under reflux conditions with solvents like ethanol or methanol.

    Purification: Techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: For small-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Unique due to its specific substituents.

    Other pyrrolo[3,4-c]pyrazoles: Varying in biological activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H20ClN3O3/c1-28-11-5-10-25-20(13-6-4-7-14(22)12-13)17-18(23-24-19(17)21(25)27)15-8-2-3-9-16(15)26/h2-4,6-9,12,20,26H,5,10-11H2,1H3,(H,23,24)

InChI Key

LGWWGJBLIPVTTH-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 2
Reactant of Route 2
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 3
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 4
Reactant of Route 4
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 5
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 6
Reactant of Route 6
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

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